Boc-Ala-ONp
Overview
Description
Mechanism of Action
Target of Action
Boc-Ala-ONp, also known as Boc-L-alanine 4-nitrophenyl ester , is primarily used in peptide synthesis . Its primary targets are enzymes such as cathepsin B, porcine pancreatic elastase, and human leukocyte elastases . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of inflammatory responses .
Mode of Action
This compound interacts with its target enzymes by serving as a substrate . The enzymes cleave the compound, leading to the release of 4-nitrophenol . This interaction can be used to measure the activity of the enzymes, making this compound a valuable tool in biochemical research .
Biochemical Pathways
The cleavage of this compound by target enzymes is part of broader biochemical pathways involving protein degradation and inflammation regulation . The release of 4-nitrophenol can be detected and quantified, providing insights into the activity of the enzymes and their role in these pathways .
Result of Action
The cleavage of this compound by target enzymes results in the release of 4-nitrophenol . This reaction can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity . Therefore, the use of this compound can contribute to our understanding of the roles of specific enzymes in biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Ala-ONp is typically synthesized through the esterification of Boc-L-alanine with 4-nitrophenol. The reaction involves the activation of the carboxyl group of Boc-L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Ala-ONp undergoes various chemical reactions, including:
Substitution: The nitrophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) in an organic solvent.
Major Products Formed
Hydrolysis: Boc-L-alanine and 4-nitrophenol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-Ala-ONp has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Enzyme Assays: Employed as a substrate in enzyme assays to study the activity of proteases and other enzymes.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biochemical Research: Applied in the study of biochemical pathways and mechanisms involving amino acids and peptides.
Comparison with Similar Compounds
Similar Compounds
Boc-L-alanine 4-nitrophenyl ester: Another name for Boc-Ala-ONp.
Boc-D-alanine 4-nitrophenyl ester: A similar compound with D-alanine instead of L-alanine.
Boc-L-alanine methyl ester: A related compound with a methyl ester group instead of a nitrophenyl ester.
Uniqueness
This compound is unique due to its combination of the Boc-protected alanine and the 4-nitrophenyl ester group, which makes it a versatile substrate for enzyme assays and peptide synthesis. Its chromogenic properties allow for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHFNHHZORGDFI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-49-0 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2483-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Boc-Ala-ONp and why is it important in elastase research?
A1: this compound stands for tert-butyloxycarbonyl-L-alanine p-nitrophenyl ester. It is a synthetic compound commonly used as a chromogenic substrate for elastase enzymes [, , , , , , , , , , ]. Elastases are enzymes that break down elastin, a protein that provides elasticity to tissues. this compound allows researchers to easily measure elastase activity by monitoring the release of a colored product (p-nitrophenol) upon its hydrolysis.
Q2: How does this compound interact with elastase?
A2: this compound mimics the structure of elastase's natural substrates. The enzyme's active site recognizes and binds to the alanine portion of the molecule. The catalytic machinery of elastase, which involves a serine residue, then cleaves the ester bond between the alanine and the p-nitrophenol group [, , , ]. This cleavage releases the yellow-colored p-nitrophenol, allowing for easy spectrophotometric measurement of enzyme activity.
Q3: What are the advantages of using this compound over other elastase substrates?
A3: this compound offers several advantages:
- Sensitivity: It is highly sensitive, enabling the detection of even low levels of elastase activity [].
- Convenience: The release of p-nitrophenol allows for a simple and direct colorimetric assay [, , , , , , , ].
- Specificity: While not completely specific for elastase, this compound shows good selectivity for this enzyme over some other proteases [, , , ].
Q4: Are there any limitations to using this compound in elastase research?
A4: Yes, some limitations should be considered:
- Specificity: While this compound shows good selectivity for elastase, it can also be hydrolyzed by other proteases, potentially leading to overestimation of elastase activity in complex mixtures [, , ]. Careful controls and comparisons with other substrates are necessary.
Q5: How is the kinetic analysis of elastase activity performed using this compound?
A5: The rate of p-nitrophenol release, measured by monitoring absorbance at 405 nm, is directly proportional to elastase activity. By measuring the initial rates of hydrolysis at different substrate concentrations, researchers can determine important kinetic parameters like the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum velocity (Vmax), representing the enzyme's maximum catalytic rate [, , , , ].
Q6: Can you give examples of how this compound has been used in elastase research?
A6: this compound has been widely used in:
- Elastase purification: It has been used to monitor elastase activity during purification procedures, helping researchers isolate and characterize the enzyme from various sources [, , , ].
- Inhibitor screening: The compound serves as a tool for identifying and characterizing potential elastase inhibitors, which could have therapeutic implications for diseases involving excessive elastase activity [, , ].
- Understanding elastase activity in different cells and tissues: this compound has helped researchers compare elastase activity in different cell types, such as neutrophils and granulocytes, and investigate the role of elastase in various physiological and pathological processes [, , ].
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